molecular formula C16H14N6O2 B3733823 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide

Numéro de catalogue B3733823
Poids moléculaire: 322.32 g/mol
Clé InChI: IBYYPIQRDUNLFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth and proliferation, and aberrant activation of the MAPK pathway has been implicated in various diseases, including cancer. PD0325901 has been extensively studied for its potential as an anticancer therapy, and its synthesis, mechanism of action, and biochemical and physiological effects have been well characterized.

Mécanisme D'action

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide inhibits the activity of MEK1/2, which are downstream effectors of the MAPK pathway. MEK1/2 phosphorylate and activate extracellular signal-regulated kinases (ERKs), which are involved in cell growth and proliferation. By inhibiting MEK1/2, this compound blocks the activation of ERKs and downstream signaling pathways, leading to inhibition of cell growth and proliferation.
Biochemical and physiological effects:
This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including melanoma, breast cancer, lung cancer, and pancreatic cancer. In addition to its anticancer effects, this compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, this compound has been shown to have off-target effects on other signaling pathways, which may limit its therapeutic potential.

Avantages Et Limitations Des Expériences En Laboratoire

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide is a well-characterized and commercially available compound that can be easily obtained for research purposes. Its mechanism of action has been well characterized, and it has been extensively studied for its potential as an anticancer therapy. However, this compound has been shown to have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.

Orientations Futures

1. Combination therapy: 2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been shown to have synergistic effects with other anticancer agents, such as BRAF inhibitors and immune checkpoint inhibitors. Further studies are needed to determine the optimal combination therapy regimens for different types of cancer.
2. Resistance mechanisms: Resistance to this compound has been observed in some patients, and further studies are needed to identify the mechanisms of resistance and develop strategies to overcome it.
3. Biomarker development: Biomarkers that predict response to this compound are needed to identify patients who are most likely to benefit from treatment.
4. Alternative targets: Other targets in the MAPK pathway, such as ERKs and RAF, may also be viable targets for anticancer therapy, and further studies are needed to determine their potential as drug targets.
5. Non-cancer applications: this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and further studies are needed to determine its potential as a therapy for these and other neurological disorders.

Applications De Recherche Scientifique

2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide has been extensively studied for its potential as an anticancer therapy, particularly in the treatment of melanoma and other solid tumors. Preclinical studies have shown that this compound inhibits the growth of cancer cells by blocking the MAPK pathway, which is frequently dysregulated in cancer. Clinical trials of this compound in patients with advanced melanoma have shown promising results, with some patients experiencing partial or complete responses to treatment.

Propriétés

IUPAC Name

2-anilino-N-[(6-oxo-1H-pyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-14-6-13(20-10-21-14)9-17-15(24)11-7-18-16(19-8-11)22-12-4-2-1-3-5-12/h1-8,10H,9H2,(H,17,24)(H,18,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYYPIQRDUNLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C(=O)NCC3=CC(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 3
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 4
Reactant of Route 4
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
2-anilino-N-[(6-oxo-1,6-dihydropyrimidin-4-yl)methyl]pyrimidine-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.